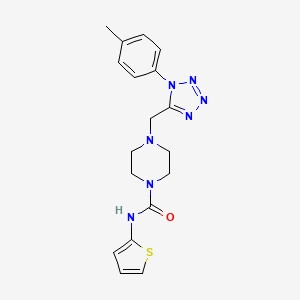

N-(thiophen-2-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-N-thiophen-2-ylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N7OS/c1-14-4-6-15(7-5-14)25-16(20-21-22-25)13-23-8-10-24(11-9-23)18(26)19-17-3-2-12-27-17/h2-7,12H,8-11,13H2,1H3,(H,19,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMXJERCBJOLHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)NC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N7OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Tetrazole moieties are known to interact with many enzymes and receptors in organisms via non-covalent interactions.

Mode of Action

It’s known that tetrazole moieties can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance bioavailability, and have lesser negative effects.

Biochemical Pathways

Compounds with tetrazole moieties are known to result in a wide range of biological properties like antibacterial, anticancer, antifungal, anti-inflammatory, antimalarial, antitubercular, and antiviral agents.

Biological Activity

N-(thiophen-2-yl)-4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, identified by CAS number 1049459-85-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 383.5 g/mol. The compound features a piperazine ring, a thiophene moiety, and a tetrazole group, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1049459-85-9 |

| Molecular Formula | C₁₈H₂₁N₇OS |

| Molecular Weight | 383.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor properties . For instance, derivatives of piperazine have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. Research has demonstrated that these compounds can target oncogenic kinases such as BRAF(V600E) and EGFR, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent . Pyrazole derivatives, which share structural similarities with this compound, have been reported to possess significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.

- Receptor Modulation : Interaction with receptors such as PD-1/PD-L1 has been suggested, enhancing immune responses against tumors .

- Cell Cycle Interference : By affecting cell cycle regulators, the compound can induce cell cycle arrest in cancer cells.

Study on Antitumor Effects

A study evaluating the cytotoxic effects of various piperazine derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231) found that certain compounds exhibited synergistic effects when combined with standard chemotherapy agents like doxorubicin. The results indicated that the incorporation of the tetrazole moiety significantly enhanced the cytotoxicity of these compounds against resistant cancer cells .

Antimicrobial Efficacy

In another research effort, derivatives containing thiophene rings were tested against common bacterial strains. Results showed that these compounds effectively inhibited bacterial growth at low concentrations, suggesting their potential as new antimicrobial agents .

Q & A

Q. How can synthetic routes for this compound be optimized to improve yield and purity?

Methodological Answer:

- Key Steps : The synthesis involves coupling the thiophen-2-yl carboxamide with a piperazine-tetrazole scaffold. Optimize the reaction of the tetrazole moiety (e.g., via Huisgen cycloaddition) with the p-tolyl group under catalytic conditions (Cu(I) or Ru-based catalysts) to enhance regioselectivity .

- Purification : Use silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) followed by recrystallization from propan-2-ol to remove unreacted intermediates .

- Yield Improvement : Adjust stoichiometry of hydrazine hydrate in tetrazole formation (e.g., 1:1.5 molar ratio) and monitor reaction completion via TLC .

Q. What analytical techniques are critical for structural validation?

Methodological Answer:

- NMR : Use - and -NMR to confirm substitution patterns (e.g., piperazine CH signals at δ 2.5–3.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] for CHNOS requires m/z 393.1492) .

- X-ray Crystallography : For absolute configuration determination, grow single crystals in DMSO/water mixtures .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide functional group modifications for enhanced biological activity?

Methodological Answer:

- Tetrazole Modifications : Replace the p-tolyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) to improve metabolic stability, as seen in angiotensin II receptor antagonists .

- Piperazine Substitutions : Introduce hydroxyphenyl or sulfamoyl groups at the piperazine N-position to enhance solubility and target engagement, as demonstrated in related piperazine-carbothioamide derivatives .

- Thiophene Bioisosteres : Substitute thiophene with furan or pyridine rings to modulate lipophilicity and binding affinity .

Q. What in silico strategies predict binding modes with biological targets (e.g., kinases or GPCRs)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with VEGFR-2 (a common target for tetrazole-containing compounds). Focus on hydrogen bonding between the tetrazole NH and kinase hinge regions .

- CoMFA/QSAR : Develop 3D-QSAR models using comparative molecular field analysis (CoMFA) to correlate substituent electronic properties (e.g., Hammett constants) with inhibitory activity .

- MD Simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess stability of the piperazine-tetrazole scaffold in receptor binding pockets .

Q. How can stability challenges (e.g., hydrolysis of the carboxamide bond) be addressed experimentally?

Methodological Answer:

- Degradation Studies : Conduct accelerated stability testing (40°C/75% RH) with HPLC monitoring. If hydrolysis occurs, introduce steric hindrance (e.g., methyl groups ortho to the carboxamide) .

- Prodrug Design : Convert the carboxamide to a methyl ester prodrug, which is enzymatically cleaved in vivo, as shown in ocular delivery studies .

Data Analysis & Contradictions

Q. How to resolve discrepancies in reported biological activity across similar compounds?

Methodological Answer:

- Meta-Analysis : Compare IC values from assays using standardized protocols (e.g., ATP concentration in kinase assays). For example, tetrazole derivatives with 4-fluorophenyl groups showed 10-fold higher potency than p-tolyl analogs in angiotensin II receptor binding .

- Assay Validation : Replicate conflicting studies using identical cell lines (e.g., HEK293 for GPCRs) and control compounds (e.g., staurosporine for kinase inhibition) .

Q. What strategies improve selectivity over off-target receptors (e.g., avoiding CB1 antagonism)?

Methodological Answer:

- Pharmacophore Filtering : Use MOE or PharmaGist to exclude moieties associated with CB1 binding (e.g., bulkier substituents at the piperazine N-position reduce affinity) .

- Selectivity Screening : Profile the compound against panels of 50+ GPCRs (e.g., Eurofins Cerep) to identify cross-reactivity .

Experimental Design

Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Methodological Answer:

- Rodent Models : Use rat choroidal neovascularization (CNV) models for ocular applications, with topical administration and LC-MS/MS quantification of plasma/tissue concentrations .

- Metabolic Stability : Assess hepatic clearance using mouse liver microsomes; if CL > 20 mL/min/kg, introduce polar groups (e.g., piperazine-hydroxyethyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.